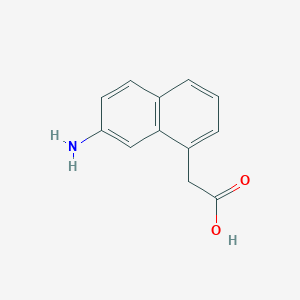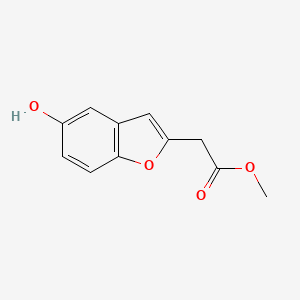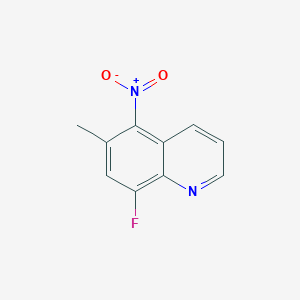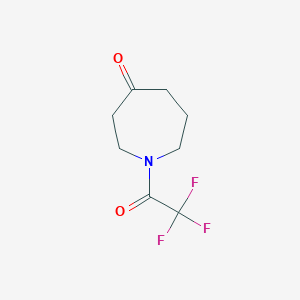![molecular formula C10H16N2OSi B11896240 N'-[(Trimethylsilyl)oxy]benzenecarboximidamide CAS No. 53127-67-6](/img/structure/B11896240.png)
N'-[(Trimethylsilyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide is a compound that features a trimethylsilyl group bonded to a benzenecarboximidamide structure. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
The synthesis of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves the introduction of a trimethylsilyl group to the benzenecarboximidamide structure. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:
[ \text{Benzenecarboximidamide} + \text{Trimethylsilyl chloride} \rightarrow \text{N’-[(Trimethylsilyl)oxy]benzenecarboximidamide} + \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with fluoride ions can remove the trimethylsilyl group, leading to the formation of the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups during multi-step synthesis.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and interactions.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Wirkmechanismus
The mechanism of action of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur at other sites within the molecule. This protection is typically achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions .
Vergleich Mit ähnlichen Verbindungen
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can be compared with other silyl-protected compounds, such as:
Trimethylsilyl chloride: Used as a silylating agent in various organic reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: A strong silylating agent used in the protection of alcohols and amines.
The uniqueness of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide lies in its specific structure, which combines the properties of the trimethylsilyl group with the benzenecarboximidamide moiety, making it particularly useful in specialized synthetic applications .
Eigenschaften
CAS-Nummer |
53127-67-6 |
|---|---|
Molekularformel |
C10H16N2OSi |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
N'-trimethylsilyloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H16N2OSi/c1-14(2,3)13-12-10(11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12) |
InChI-Schlüssel |
HUWLDEJCPXPJEI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)ON=C(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)

![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)




![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)




